Product packaging for 2-Propyl-10H-phenothiazine(Cat. No.:CAS No. 92851-98-4)

2-Propyl-10H-phenothiazine

Cat. No.: B1609061
CAS No.: 92851-98-4
M. Wt: 241.4 g/mol
InChI Key: ZDVDHZUTWCNCHL-UHFFFAOYSA-N
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Description

2-Propyl-10H-phenothiazine is a useful research compound. Its molecular formula is C15H15NS and its molecular weight is 241.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NS B1609061 2-Propyl-10H-phenothiazine CAS No. 92851-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92851-98-4

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

2-propyl-10H-phenothiazine

InChI

InChI=1S/C15H15NS/c1-2-5-11-8-9-15-13(10-11)16-12-6-3-4-7-14(12)17-15/h3-4,6-10,16H,2,5H2,1H3

InChI Key

ZDVDHZUTWCNCHL-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2

Canonical SMILES

CCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2

Other CAS No.

92851-98-4

Origin of Product

United States

Contextualization Within Phenothiazine Chemistry

Phenothiazine (B1677639) and its derivatives represent a significant class of heterocyclic compounds characterized by a tricyclic structure where two benzene (B151609) rings are fused to a thiazine (B8601807) ring. ontosight.aicymitquimica.com This core structure, with its sulfur and nitrogen heteroatoms, serves as a versatile scaffold for chemical modification, leading to a vast array of derivatives with diverse biological activities. iosrphr.orgscispace.com Historically, phenothiazines have been instrumental in medicinal chemistry, with prominent applications as antipsychotics, antiemetics, and antihistamines. iosrphr.orgresearchgate.netontosight.ai

Scope and Significance of the 2 Propyl Substitution in Phenothiazine Chemistry

The introduction of an alkyl group, such as a propyl group, at the 2-position of the phenothiazine (B1677639) ring system has a considerable impact on the compound's physicochemical properties and, consequently, its potential applications.

Physicochemical Properties: The propyl group, being an alkyl substituent, increases the lipophilicity of the phenothiazine molecule. ontosight.ai This enhanced lipophilicity can influence its solubility in various solvents and its ability to interact with biological membranes. The electronic nature of the substituent at the 2-position is known to be a critical determinant of the neuroleptic activity in many phenothiazine-based drugs. acgpubs.org While a simple alkyl group like propyl is not as strongly electron-withdrawing as a trifluoromethyl or chloro group, its presence still modifies the electron distribution within the aromatic rings, which can affect the molecule's reactivity and binding affinity to biological targets. acgpubs.orgconicet.gov.ar

Research Findings: Studies on various alkyl-substituted phenothiazines have highlighted the importance of the nature and position of the alkyl group. For instance, research has shown that the presence of bulky substituents can enhance binding to biological targets like dopamine (B1211576) receptors. While specific research on the biological activities of 2-Propyl-10H-phenothiazine is still emerging, the broader class of phenothiazine derivatives has been investigated for a range of potential therapeutic effects, including antioxidant, antimicrobial, and antipsychotic properties. ontosight.ai The specific contribution of the 2-propyl group to these activities is an area of active interest.

Evolution of Research Trajectories for Alkyl Substituted Phenothiazines

Classical Synthetic Routes to Phenothiazine Core Structures

The foundational phenothiazine scaffold can be constructed using several established methods. These routes are crucial for generating the necessary precursors for more complex derivatives.

Bernthsen Synthesis Modifications

The original synthesis of phenothiazine was developed by August Bernthsen in 1883 and involved the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. wikiwand.commdpi.comresearchgate.net This reaction proceeds by heating the reactants until the evolution of hydrogen sulfide (B99878) gas ceases. mdpi.com

Modern modifications have improved the efficiency and conditions of this classical route. A notable improvement is the use of a catalyst, such as iodine, which facilitates the thionation and cyclization of diarylamines with sulfur. dtic.mil This iodine-catalyzed modification provides a more convenient method for preparing various carbocyclic ring-substituted phenothiazines. dtic.mil

Method Reactants Conditions Key Feature
Original Bernthsen Synthesis Diphenylamine, SulfurHigh temperature (e.g., 250-260 °C)Simple, but harsh conditions. rsc.org
Iodine-Catalyzed Modification Substituted Diphenylamine, Sulfur, IodineHeatingCatalytic process, often with improved yields and milder conditions. dtic.mil

Cyclization Reactions of 2-Substituted Diphenyl Sulfides

More contemporary and versatile syntheses of the phenothiazine core rely on the cyclization of 2-substituted diphenyl sulfides. wikiwand.comrdd.edu.iq This approach offers better control over the regiochemistry of the final product, which is particularly important for producing specifically substituted derivatives. The process often involves the formation of a diaryl sulfide intermediate, which is then cyclized to form the tricyclic phenothiazine system. researchgate.net

Several strategies exist for this cyclization:

Smiles Rearrangement: In some processes, a Smiles Rearrangement of a suitably substituted diphenyl sulfide precedes the cyclization step. google.com For example, a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide can undergo rearrangement and subsequent cyclization to form a 2-substituted-7-nitrophenothiazine. google.com

Ullmann–Goldberg or Buchwald–Hartwig Coupling: A two-step synthesis has been developed that involves an initial ortho-thioarylation of an aniline (B41778) derivative, followed by an intramolecular cyclization using copper-catalyzed (Ullmann–Goldberg) or palladium-catalyzed (Buchwald–Hartwig) coupling reactions to form the phenothiazine ring. rsc.org

These methods are advantageous as they can tolerate a wide variety of functional groups, allowing for the synthesis of complex phenothiazine analogs. rsc.org

Cyclization Strategy Key Intermediate Catalyst/Conditions Advantage
Smiles Rearrangement 2-Acylamido-nitrodiphenylsulfideBasic condensing agentBuilds a substituted phenothiazine core. google.com
Ullmann–Goldberg Coupling ortho-Thioarylated anilineCopper(I) iodideForms C-N bond to complete the ring. rsc.org
Buchwald–Hartwig Coupling ortho-Thioarylated anilinePalladium catalystEfficient C-N bond formation under milder conditions. rsc.org

Targeted Synthesis of this compound Scaffolds

To synthesize the specific compound this compound, functionalization can be directed at either the nitrogen atom (position 10) or the aromatic rings. The target molecule requires a propyl group at position 2 while retaining the hydrogen at the N-10 position.

Alkylation Strategies for Phenothiazine Derivatives

Alkylation of the nitrogen atom at the 10-position of the phenothiazine ring is a common and extensively studied functionalization reaction. researchgate.net This reaction is typically performed by treating the phenothiazine with an alkyl halide in an aprotic solvent in the presence of a base. researchgate.net Common bases include sodium hydride (NaH), which deprotonates the amine to form a more nucleophilic phenothiazinide anion. chemicalbook.comnih.gov

For example, the synthesis of 10-propyl-10H-phenothiazine is achieved by reacting phenothiazine with propyl bromide in dimethyl sulfoxide (B87167) (DMSO) using sodium hydroxide (B78521) (NaOH) as the base. medcraveonline.com While this produces a different isomer, the underlying strategy is fundamental to phenothiazine chemistry. For the synthesis of this compound, this N-alkylation step is avoided, or a protecting group strategy must be employed if the N-H is reactive under conditions used for C-alkylation.

Reactant 1 Reactant 2 Base/Solvent Product Example
PhenothiazinePropyl bromideNaOH / DMSO10-Propyl-10H-phenothiazine medcraveonline.com
2-Chlorophenothiazine1-Bromo-3-chloropropaneNaH / DMF2-Chloro-10-(3-chloropropyl)-10H-phenothiazine chemicalbook.com
PhenothiazineTosylated poly(ethylene glycol)NaH / DMF10-PEG-10H-phenothiazine semanticscholar.org

Friedel-Crafts Acylation in Phenothiazine Functionalization

The Friedel-Crafts reaction is a powerful tool for introducing substituents onto the aromatic rings of phenothiazine. acs.org Friedel-Crafts acylation, in particular, is used to add an acyl group, which can then be further modified. The reaction involves treating the phenothiazine with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.com

For the synthesis of this compound, a two-step sequence can be envisioned:

Acylation: Reaction of 10H-phenothiazine with propanoyl chloride and AlCl₃. Electrophilic substitution on the unsubstituted phenothiazine ring preferentially occurs at the 2-position, yielding 2-propanoyl-10H-phenothiazine. To prevent acylation at the nitrogen, the N-10 position is often protected with an acyl group beforehand. google.com

Reduction: The resulting ketone functional group of the propanoyl substituent is then reduced to a methylene (B1212753) group to form the final propyl substituent. Standard reduction methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction can be employed.

Step Reactants Catalyst/Reagents Intermediate/Product
1. Acylation 10H-Phenothiazine (N-protected), Propanoyl chlorideAlCl₃N-Protected-2-propanoyl-10H-phenothiazine
2. Reduction N-Protected-2-propanoyl-10H-phenothiazinee.g., Hydrazine, KOH (Wolff-Kishner)N-Protected-2-propyl-10H-phenothiazine
3. Deprotection N-Protected-2-propyl-10H-phenothiazineHydrolysis (acid or base)This compound

Multi-step Reaction Sequences for Phenothiazine Analogs

The synthesis of a specifically substituted phenothiazine like this compound typically requires a well-designed, multi-step reaction sequence to ensure correct regiochemistry and avoid unwanted side products. youtube.com One plausible synthetic route combines the principles of ring protection, electrophilic substitution, and reduction.

A logical sequence starting from the parent 10H-phenothiazine is as follows:

N-Protection: The nitrogen at the 10-position is first protected to prevent it from reacting in subsequent steps. A common protecting group is the acetyl group, introduced using acetyl chloride or acetic anhydride.

Friedel-Crafts Acylation: The N-protected phenothiazine undergoes Friedel-Crafts acylation with propanoyl chloride and a Lewis acid (e.g., AlCl₃) to regioselectively introduce the propanoyl group at the 2-position.

Ketone Reduction: The carbonyl of the 2-propanoyl group is reduced to a CH₂ group, converting it to a 2-propyl group.

N-Deprotection: The protecting group on the nitrogen is removed, typically by hydrolysis, to yield the final product, this compound.

This multi-step approach provides a high degree of control over the final structure. researchgate.net

Step Reaction Type Purpose
1 N-AcetylationProtect the N-H group from electrophilic attack.
2 Friedel-Crafts AcylationInstall the propanoyl (C₃H₅O) precursor at the 2-position.
3 Wolff-Kishner or Clemmensen ReductionConvert the ketone to an alkyl (propyl) group.
4 HydrolysisRemove the acetyl protecting group to restore the N-H.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and related structures has benefited significantly from the adoption of advanced synthetic methodologies. These techniques offer improvements in reaction times, yields, and environmental impact compared to traditional methods.

Microwave-Assisted Synthesis of Propyl-Linked Phenothiazines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This non-conventional heating method utilizes the dielectric properties of molecules to achieve rapid and uniform heating, often leading to enhanced reaction rates, higher yields, and reduced side product formation. researchgate.net

In the context of propyl-linked phenothiazines, microwave irradiation has been successfully employed for N-alkylation reactions. For instance, the synthesis of 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine was achieved with a 25% yield using microwave irradiation. acgpubs.org This method presents a significant time-saving advantage over conventional heating. researchgate.netresearchgate.net The use of microwave-assisted synthesis is considered a greener alternative as it can often be performed under solvent-free conditions, minimizing the use of hazardous organic solvents. researchgate.netacgpubs.org

A study by Andac et al. detailed the microwave-assisted synthesis of a phenothiazine derivative by reacting 2-(methylsulphanyl)-10H-phenothiazine with 3-chloropropanol in the presence of sodium carbonate and a minimal amount of N,N-dimethylformamide (DMF). researchgate.net This approach highlights the potential of microwave technology to facilitate the synthesis of phenothiazine derivatives with propyl linkers. acgpubs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction TimeMinutes to hours researchgate.netHours to days acgpubs.orgmedcraveonline.com
YieldsOften higher researchgate.netmdpi.comVariable, can be lower acgpubs.org
ConditionsCan be solvent-free researchgate.netacgpubs.orgOften requires organic solvents acgpubs.orgmedcraveonline.com
Side ReactionsReduced researchgate.netMore prevalent

N-Alkylation with Propyl-Containing Linkers

The introduction of a propyl group at the N-10 position of the phenothiazine ring is a key synthetic step. acgpubs.org This is typically achieved through an N-alkylation reaction, where the phenothiazine nitrogen acts as a nucleophile, attacking an electrophilic propyl-containing reagent. medcraveonline.comnih.gov

A general procedure involves the use of a base to deprotonate the phenothiazine nitrogen, followed by the addition of a propyl halide, such as propyl bromide or 1-bromo-3-chloropropane. medcraveonline.comunisi.it Common bases employed include sodium hydroxide (NaOH), sodium hydride (NaH), and sodium amide (NaNH2). acgpubs.orgmedcraveonline.comresearchgate.net The choice of solvent is also critical, with dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and toluene (B28343) being frequently used. acgpubs.orgmedcraveonline.comresearchgate.net For example, 10-propyl-10H-phenothiazine has been synthesized by reacting phenothiazine with propyl bromide in DMSO with NaOH as the base, stirring at room temperature for 17 hours. medcraveonline.com

Interestingly, attempts to use weaker bases like sodium carbonate (Na2CO3) or triethylamine (B128534) (TEA) in conventional heating have not always been successful. acgpubs.org However, microwave-assisted N-alkylation has proven effective even with these milder bases. acgpubs.org

Solvent-Free Reaction Conditions

A significant advancement in the synthesis of phenothiazine derivatives is the development of solvent-free reaction conditions, often facilitated by microwave irradiation. acgpubs.org This approach aligns with the principles of green chemistry by reducing or eliminating the use of volatile and often toxic organic solvents.

The microwave synthesis of certain propyl-linked phenothiazines has been successfully carried out without a solvent, demonstrating the feasibility of this environmentally benign method. acgpubs.org These solvent-free methods not only reduce environmental impact but can also simplify product purification by eliminating the need to remove a solvent. acgpubs.org

Purification and Isolation Methodologies

Following the synthesis, the purification and isolation of this compound and its derivatives are critical to obtain a product of high purity. Common techniques employed include:

Extraction: The reaction mixture is often quenched with water and the product is extracted into an organic solvent like ethyl acetate (B1210297). medcraveonline.com

Washing: The organic layer is typically washed with water or a sodium carbonate solution to remove impurities. medcraveonline.comgoogle.com

Chromatography: Column chromatography is a widely used method for purifying phenothiazine derivatives. acgpubs.orgmedcraveonline.com A silica (B1680970) gel stationary phase is common, with a mobile phase consisting of a mixture of solvents such as hexane (B92381) and ethyl acetate. acgpubs.orgmedcraveonline.com Thin Layer Chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions from column chromatography.

Recrystallization: This technique can be used to obtain highly pure crystalline products. google.com

Hydrolysis: In some cases, a hydrolysis step is used to decompose reaction intermediates or byproducts.

One specific method for purifying phenothiazine involves forming a dihydropyran derivative, which can be easily decomposed to regenerate the pure phenothiazine. google.com

Synthetic Exploration of Oxidized this compound Derivatives

The sulfur atom in the phenothiazine ring system is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. nih.gov These oxidized derivatives often exhibit different chemical and physical properties compared to the parent phenothiazine. acs.orgnorthumbria.ac.uk

Directed Oxidation Reactions (e.g., Sulfoxide, Sulfone Formation)

The controlled oxidation of this compound can be achieved using various oxidizing agents. The extent of oxidation, yielding either the sulfoxide (S=O) or the sulfone (SO2), can often be controlled by the choice of reagent and reaction conditions.

A common method for the synthesis of phenothiazine-5-oxide (sulfoxide) involves the use of hydrogen peroxide (H2O2) in an alcoholic potassium hydroxide solution. dtic.mil For the synthesis of the corresponding sulfone, a stronger oxidizing agent or more forcing conditions may be required. dtic.mil For example, phenothiazine-5,5-dioxide (sulfone) derivatives have been prepared by the oxidation of phenothiazines with 30% hydrogen peroxide in glacial acetic acid. researchgate.netresearchgate.net The oxidation of the sulfur atom to a sulfoxide or sulfone introduces an electron-withdrawing group, which can significantly alter the electronic properties of the phenothiazine ring system. nih.gov

Table 2: Common Oxidizing Agents for Phenothiazine Oxidation
Oxidizing AgentTypical ProductReference
Hydrogen Peroxide (H₂O₂) in alcoholic KOHSulfoxide dtic.mil
Hydrogen Peroxide (H₂O₂) in glacial acetic acidSulfone researchgate.netresearchgate.net
3-Chloroperbenzoic acid (m-CPBA)Sulfoxide acs.org

Spectroscopic Elucidation Techniques

Spectroscopic methods are the cornerstone of modern chemical analysis, offering detailed insights into molecular structure. For substituted phenothiazines, techniques like NMR and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for confirming the identity, purity, and conformational features of synthesized compounds. arkat-usa.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This allows for the detailed deduction of a molecule's carbon-hydrogen framework and the precise placement of substituents. nih.gov For phenothiazine derivatives, NMR is crucial for assigning signals to the tricyclic core and its various substituents, and for studying the conformational dynamics of the molecule. nih.govnih.gov

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum can be divided into distinct regions: the aromatic region, the aliphatic region for the propyl group, and the signal for the amine (N-H) proton.

The aromatic protons on the phenothiazine ring system typically resonate between δ 6.8 and 7.5 ppm. The introduction of a propyl group at the C-2 position breaks the symmetry of the molecule, leading to more complex splitting patterns for the seven aromatic protons. The N-H proton of the phenothiazine core usually appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. rasayanjournal.co.in

The signals for the propyl group are expected in the upfield aliphatic region. Specifically, the benzylic methylene protons (α-CH₂) adjacent to the aromatic ring would appear as a triplet, the methylene protons (β-CH₂) would be a sextet, and the terminal methyl protons (γ-CH₃) would present as a triplet. Based on data from the analogous compound 10-propyl-10H-phenothiazine, the chemical shifts for the propyl chain can be estimated. medcraveonline.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
N-HVariable (e.g., 6.18)Broad SingletChemical shift is solvent and concentration dependent. rasayanjournal.co.in
Aromatic Protons6.8 - 7.5MultipletComplex pattern due to asymmetric substitution.
α-CH₂ (Propyl)~2.6TripletProtons directly attached to the phenothiazine ring.
β-CH₂ (Propyl)~1.8SextetMethylene group in the middle of the propyl chain. medcraveonline.com
γ-CH₃ (Propyl)~1.0TripletTerminal methyl group of the propyl chain. medcraveonline.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound would show distinct signals for each of the 15 carbon atoms.

The twelve aromatic carbons of the phenothiazine backbone typically resonate in the δ 115–145 ppm range. arkat-usa.orgrsc.org The carbons directly bonded to the heteroatoms (sulfur and nitrogen) appear at the extremes of this range. The carbon atom bearing the propyl substituent (C-2) would experience a shift influenced by the alkyl group. The signals for the propyl group carbons appear in the aliphatic region (δ 10–40 ppm). Data from analogs like 10-propyl-10H-phenothiazine show the N-propyl carbons at δ 49.15 (α-CH₂), 20.19 (β-CH₂), and 11.39 (γ-CH₃), providing a strong reference for the expected shifts in the 2-propyl isomer. medcraveonline.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic C-H115 - 130Signals for the seven protonated aromatic carbons. rsc.org
Aromatic Quaternary C120 - 146Signals for the five non-protonated aromatic carbons, including C-S and C-N bridgehead carbons. arkat-usa.orgrsc.org
α-C (Propyl)~36Carbon directly attached to the phenothiazine ring. medcraveonline.com
β-C (Propyl)~20Middle carbon of the propyl chain. medcraveonline.com
γ-C (Propyl)~11Terminal methyl carbon of the propyl chain. medcraveonline.com

To unambiguously assign all proton and carbon signals and confirm the precise structure of this compound, two-dimensional (2D) NMR experiments are employed. These techniques have been used extensively to identify the structures of new phenothiazine derivatives. researchgate.netnih.govd-nb.infonih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl chain, confirming their connectivity. It would also reveal the coupling network among the protons on each of the aromatic rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals of protonated carbons. It would definitively link the proton signals of the propyl chain and the aromatic rings to their corresponding carbon signals in the ¹³C spectrum. d-nb.infonih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrations include the N-H stretch of the secondary amine, C-H stretches from both the aromatic rings and the aliphatic propyl chain, C=C stretching within the aromatic rings, and vibrations involving the C-S-C linkage of the central thiazine (B8601807) ring. arkat-usa.orgacgpubs.org The presence of bands for both aromatic and aliphatic C-H stretching is a key indicator of the substituted phenothiazine structure.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
N-H Stretch3330 - 3410Characteristic of the secondary amine in the phenothiazine ring. arkat-usa.orgrsc.org
Aromatic C-H Stretch3000 - 3100Vibrations of C-H bonds on the benzene (B151609) rings.
Aliphatic C-H Stretch2850 - 2960Asymmetric and symmetric stretching of CH₂, and CH₃ groups in the propyl chain. acgpubs.org
Aromatic C=C Stretch1460 - 1600Skeletal vibrations within the aromatic rings.
C-S-C Stretch650 - 750Vibration of the carbon-sulfur-carbon linkage in the central ring. arkat-usa.org

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. The Raman spectrum of phenothiazine and its derivatives is characterized by distinct bands corresponding to specific vibrational modes of the tricyclic ring system and its substituents. umich.eduumich.edu These spectra are instrumental in identifying the molecular structure and understanding the effects of substitution on the phenothiazine core. umich.edu

The vibrational assignments are based on the analysis of solid-phase phenothiazines and their comparison with related molecules like diphenylamine and diphenyl sulfide. umich.edu The key vibrational modes include C-S stretching, C-N-C stretching, C-H deformations, and ring stretching modes. umich.eduresearchgate.net For the unsubstituted phenothiazine, a pair of ring stretching modes are observed at 1570 and 1605 cm⁻¹. umich.edu The symmetric C-S-C stretching vibration is a strong indicator of the phenothiazine structure. researchgate.netrsc.org In ring-substituted phenothiazines, the non-equivalence of the two phenylene rings leads to the appearance of three distinct bands in this region. umich.edu

Vibrational ModeWavenumber (cm⁻¹)DescriptionSource(s)
Ring Stretching1570 - 1605Components of a ring-stretching mode (Whiffen's notation: 1 and k). umich.edu
C-N Symmetric Stretch1240 - 1250Symmetric stretching of the carbon-nitrogen-carbon bond in the central ring. umich.edu
C-H Ring Deformation1165 - 1175C-H deformation of the aromatic rings. umich.edu
C-N-C Asymmetric Stretch1100 - 1110Asymmetric stretching of the carbon-nitrogen-carbon bond, prominent in derivatives. umich.edu
C-S-C Symmetric Stretch1034 - 1080Symmetric stretching of the carbon-sulfur-carbon bond in the central ring. researchgate.netrsc.org
C-S Out-of-Plane Deformation660 - 670Out-of-plane bending of the C-S-C group. umich.edu
C-N-C Symmetric Stretch (Side Chain)800 - 900Symmetric C-N-C stretches from tertiary amino groups in the alkyl side chains of derivatives. umich.edu

This table presents a summary of characteristic Raman bands observed for the phenothiazine core structure and its derivatives.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that significantly amplifies the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, such as gold (Au) or silver (Ag). mdpi.comclinmedjournals.org This enhancement, which can be as high as 10¹⁵, allows for the detection of trace amounts of analytes, down to the single-molecule level. clinmedjournals.org For phenothiazine and its derivatives, SERS provides a method for ultra-sensitive detection, which is crucial in various analytical applications. mdpi.comresearchgate.net

The enhancement in SERS is primarily attributed to two mechanisms: electromagnetic enhancement, which results from the amplification of the local electromagnetic field near the metal surface due to localized surface plasmon resonance (LSPR), and chemical enhancement, which involves charge-transfer interactions between the analyte and the metal substrate. mdpi.com The effectiveness of SERS is highly dependent on the type of nanoparticles used, their aggregation state, and the interaction between the analyte and the surface. rsc.orgresearchgate.net For instance, the induction of nanoparticle agglomeration with agents like KCl can create "hot spots," leading to stronger SERS signals. rsc.org

Studies on novel phenothiazine dyes have demonstrated low detection limits using SERS with gold nanoparticles, reaching 0.1 µmol L⁻¹ for derivatives that can form direct Au–S bonds. rsc.orgresearchgate.net The comparison of SERS spectra with conventional Raman spectra can also provide information about the orientation of the adsorbed molecule on the metal surface. acs.org Small shifts in vibrational frequencies can indicate chemisorption, where the molecule binds to the surface via specific atoms, such as the lone pair electrons of an oxygen atom in a phenothiazine-5-oxide derivative. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For phenothiazine derivatives, MS provides essential information for identification and structural characterization. nih.govcapes.gov.br Under chemical ionization conditions, many phenothiazine derivatives form relatively stable protonated molecules, with fragmentation occurring primarily in the side chain. nih.gov High-resolution mass spectrometry (HRMS) offers the ability to determine the exact mass of a compound and its fragments, which is critical for confirming elemental compositions. capes.gov.br

The fragmentation pathways of phenothiazines are highly dependent on the structure of the side chain attached to the nitrogen at position 10 and any substituents on the aromatic rings. researchgate.netnih.gov For derivatives with an alkyl side chain, a common fragmentation pattern involves the cleavage of this side chain, often resulting in a base peak corresponding to the liberated side chain. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar, and often large, molecules. In the context of phenothiazine derivatives, especially those with basic side chains containing nitrogen atoms, ESI-MS is highly effective. acs.orgacs.org These compounds are readily protonated in the ESI source, typically forming abundant [M+H]⁺ ions in the positive ion mode. researchgate.netnih.gov This high ionization efficiency leads to low limits of detection. acs.orgacs.org

Multistage mass spectrometry (ESI-MSⁿ) can be used to perform detailed fragmentation studies. researchgate.net By isolating the protonated parent molecule ([M+H]⁺) and subjecting it to collision-induced dissociation, a cascade of product ions is generated. This detailed fragmentation data allows for the precise structural elucidation of the parent drug and its metabolites. researchgate.netresearchgate.net For example, a detailed study of the phenothiazine derivative Metopimazine using ESI-MSⁿ identified 21 distinct product ions, allowing for a comprehensive understanding of its fragmentation pathways. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a robust technique for the analysis of volatile and thermally stable compounds. Phenothiazine and its derivatives can be analyzed by GC-MS, often after a sample preparation step such as solid-phase extraction (SPE) to isolate and concentrate the analytes from a complex matrix like plasma. nih.gov

In a typical GC-MS analysis of phenothiazine derivatives, the compounds are separated on a capillary column and then introduced into the mass spectrometer. The resulting mass spectra can be used for identification by comparing them to spectral libraries or by analyzing the fragmentation patterns. researchgate.net One study described a rapid method for the quantitative analysis of five phenothiazine derivatives from human plasma using SPE followed by GC-MS, with limits of quantification ranging from 0.25 to 2.0 ng/0.1 mL. nih.gov

High Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule and its fragments, making it an invaluable tool for unambiguous compound identification and structural characterization. mdpi.comquality-assistance.com For phenothiazine derivatives, HRMS is used to confirm the identity of synthesized compounds and to elucidate the structures of unknown metabolites or degradation products. researchgate.netresearchgate.net

In fragmentation studies of phenothiazine derivatives, HRMS experiments are crucial for identifying the exact mass of product ions. researchgate.netresearchgate.net This information helps to distinguish between ions with the same nominal mass but different elemental compositions, thereby confirming the proposed fragmentation pathways. researchgate.net HRMS can be coupled with liquid chromatography (LC) to analyze complex mixtures, providing both retention time and accurate mass data for each component. mdpi.com

TechniqueIonization MethodKey Information Provided for PhenothiazinesSource(s)
MS (General) Chemical Ionization (CI), Electron Impact (EI)Molecular weight and characteristic fragmentation of side chains. nih.govcapes.gov.br
ESI-MS Electrospray IonizationHigh abundance of [M+H]⁺ ions for derivatives with basic side chains, enabling sensitive detection and MSⁿ fragmentation studies. researchgate.netnih.gov
GC-MS Electron Impact (EI)Separation and identification of volatile derivatives; quantitative analysis from complex matrices. nih.govresearchgate.net
HRMS ESI, MALDI, etc.Accurate mass measurement for unambiguous determination of elemental composition of parent and fragment ions. researchgate.netresearchgate.netmdpi.com

This table summarizes the application of various mass spectrometry techniques in the analysis of phenothiazine and its analogs.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of phenothiazine and its derivatives is characterized by several absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.netnih.gov

The high-energy absorption bands, typically observed at shorter wavelengths (e.g., ~220-260 nm), are assigned to π-π* transitions within the conjugated aromatic system of the phenothiazine nucleus. researchgate.netmdpi.com A lower energy band, often seen above 300 nm, is attributed to an n-π* transition, which involves the non-bonding electrons of the nitrogen and/or sulfur heteroatoms in the central thiazine ring. researchgate.netnih.gov The position and intensity of these bands are influenced by substituents on the phenothiazine ring and the solvent used for the measurement. researchgate.net Large Stokes shifts, which are the difference between the absorption and emission maxima, are typical for phenothiazine derivatives and suggest a significant change in geometry between the ground and excited states. researchgate.net

Wavelength Range (nm)AssignmentDescriptionSource(s)
~223 - 258 nmπ → πHigh-energy transition within the conjugated aromatic system of the phenothiazine core. researchgate.netmdpi.com
~274 - 295 nmπ → πModified π-π* transitions within the phenothiazine ring system. researchgate.netmdpi.com
~312 - 322 nmn → π*Transition involving non-bonding electrons from the nitrogen or sulfur heteroatoms. researchgate.netnih.gov
~516 - 526 nmRadical CationCharacteristic absorption of the phenothiazine radical cation (PTZ⁺), formed upon oxidation. researchgate.netmdpi.com

This table outlines the principal electronic transitions observed in the UV-Vis spectra of phenothiazine and its derivatives.

X-ray Crystallography and Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of crystalline materials. nih.gov This powerful analytical technique provides precise information regarding the internal lattice, including unit cell dimensions, bond lengths, and bond angles, which are crucial for establishing the unequivocal structure and stereochemistry of a molecule. nih.govresearchgate.net The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. nih.gov The resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. iucr.org

For phenothiazine analogs, SC-XRD studies are numerous. For instance, the analysis of 10-(prop-2-ynyl)-10H-phenothiazine, a close structural relative, revealed a monoclinic crystal system with the space group P2/n. nih.govmdpi.com The unit cell dimensions were determined to be a = 10.5306(10) Å, b = 7.2981(6) Å, and c = 15.6782(14) Å, with a β angle of 96.023(3)°. nih.gov Similarly, thiethylperazine, a more complex phenothiazine derivative, was found to crystallize in the orthorhombic space group P212121. researchgate.net These examples underscore the capability of SC-XRD to provide foundational data for a detailed conformational analysis.

Interactive Data Table: Crystallographic Data for Phenothiazine Analogs

Compound Name Crystal System Space Group Unit Cell Dimensions Reference
10-(Prop-2-ynyl)-10H-phenothiazine Monoclinic P2/n a = 10.5306(10) Å, b = 7.2981(6) Å, c = 15.6782(14) Å, β = 96.023(3)° nih.govmdpi.com
Thiethylperazine Orthorhombic P212121 a = 12.057 Å, b = 19.953 Å, c = 9.215 Å researchgate.net
10-Benzyl-10H-phenothiazine 9-oxide Monoclinic Not Specified Not Specified researchgate.net

Analysis of Phenothiazine Butterfly Angle

A defining structural characteristic of the phenothiazine core is its non-planar, folded conformation, often described as a "butterfly" shape. This folding occurs along the axis connecting the sulfur and nitrogen atoms of the central thiazine ring. The degree of this folding is quantified by the "butterfly angle," which is the dihedral angle between the planes of the two peripheral benzene rings.

Dihedral Angles and Torsion Profiles

Beyond the general butterfly fold, a detailed analysis of dihedral and torsion angles throughout the molecule provides a comprehensive understanding of its conformational profile. These angles describe the rotation around specific chemical bonds and are critical for defining the spatial relationship between different parts of the molecule.

In the case of 10-(prop-2-ynyl)-10H-phenothiazine, the orientation of the substituent at the nitrogen atom is well-defined by the dihedral angles between the planes of the two benzene rings and the propynyl (B12738560) group, which are 85(4)° and 63(4)°, respectively. nih.govmdpi.com This indicates a significant twist of the substituent relative to the phenothiazine ring system. The central six-membered thiazine ring in phenothiazine derivatives typically adopts a boat conformation. ontosight.ailgcstandards.com The specific torsion angles within this ring, such as the C-S-C and C-N-C bond angles, further characterize this conformation. For thiethylperazine, the C-S-C angle was found to be 99.0°. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the solid-state properties of a material. Common interactions observed in phenothiazine crystal structures include hydrogen bonding, van der Waals forces, and π-π stacking.

In the crystal structure of 10H-phenothiazine 5-oxide, molecules are linked by O—H⋯O=S hydrogen bonds, forming zigzag chains. ontosight.ai The crystal structure of 10-benzyl-10H-phenothiazine 9-oxide features a two-dimensional arrangement arising from weak intermolecular C-H⋯O interactions. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent phenothiazine moieties are a common feature, with centroid-centroid distances typically in the range of 3.6 to 4.2 Å. ontosight.ailgcstandards.com For example, in one phenothiazine derivative, a π–π interaction with a centroid–centroid distance of 3.6871 (12) Å is observed. lgcstandards.com These collective interactions create a stable, three-dimensional supramolecular architecture.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For any newly synthesized compound, successful validation of its empirical formula against the theoretically calculated values is a critical step in its characterization, confirming its elemental composition and purity.

The molecular formula for this compound is C15H15NS. Based on this, the theoretical elemental composition can be calculated. While specific experimental elemental analysis data for this compound is not provided in the search results, data for analogs illustrates the process. For example, for a derivative with the formula C22H29N3S2·2[C4H4O4], the predicted elemental composition was C, 56.89%; H, 5.67%; N, 6.63%. In another case for a compound predicted to be C24H27N5S, the analysis found: C, 62.52%; H, 5.31%; N, 19.46%, which was in close agreement with the calculated values. Typically, experimental values that fall within ±0.4% of the calculated values are considered acceptable for confirming the proposed formula.

Interactive Data Table: Theoretical vs. Found Elemental Analysis for a Phenothiazine Analog (C24H27N5S)

Element Theoretical % Found % Reference
Carbon (C) 62.85 62.52
Hydrogen (H) 5.70 5.31

Quantum Chemical and Computational Modeling of 2 Propyl 10h Phenothiazine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure and properties of molecules. acs.orgnih.gov DFT methods, such as the popular B3LYP functional, calculate the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net Ab initio methods, like Hartree-Fock, derive their results from first principles without using experimental data. acs.org These computational approaches are employed to perform geometry optimization, analyze electronic orbitals, and map electrostatic potentials, providing a comprehensive theoretical characterization of molecules like 2-Propyl-10H-phenothiazine. researchgate.netresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For the phenothiazine (B1677639) core, these calculations consistently predict a characteristic non-planar "butterfly" conformation, where the two phenyl rings are folded along the axis connecting the sulfur and nitrogen atoms. rsc.orgnih.govnih.gov

In studies of related phenothiazine derivatives, DFT calculations have been used to determine key structural parameters. For instance, in a phosphorylated 10H-phenothiazine derivative, the bending angles in the central ring, denoted as ΘS and ΘN, were calculated to be 98.30° and 117.13°, respectively, which closely matched experimental X-ray diffraction data. mdpi.com The introduction of the propyl group at the C2 position of this compound is expected to cause minor distortions in the local geometry of the substituted benzene (B151609) ring but is unlikely to significantly alter the fundamental butterfly structure of the phenothiazine backbone. The energetic profile helps in assessing the relative stability of different possible conformers.

Table 1: Representative Optimized Geometrical Parameters for a Phenothiazine Core (Illustrative) Note: These values are based on data from related phenothiazine compounds and serve as an illustrative example for the this compound core.

ParameterDescriptionTypical Calculated Value
ΘS Bending angle around the sulfur atom~98°
ΘN Bending angle around the nitrogen atom~116-118°
Dihedral Angle Fold angle between the two phenyl rings~150-155° nih.gov
C-S Bond Length Carbon-Sulfur bond length in the central ring~1.77 Å
C-N Bond Length Carbon-Nitrogen bond length in the central ring~1.40 Å

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comresearchgate.netscience.gov

For phenothiazine derivatives, the HOMO is typically localized over the electron-rich heterocyclic ring system, particularly involving the nitrogen and sulfur atoms, while the LUMO is distributed over the aromatic rings. acs.org The introduction of substituents can significantly tune the energies of these orbitals. An electron-donating group would be expected to raise the HOMO energy level, making the molecule a better electron donor, whereas an electron-withdrawing group would lower the LUMO energy, making it a better electron acceptor. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule can be excited with less energy, indicating higher chemical reactivity and lower kinetic stability. physchemres.org

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for Phenothiazine Derivatives (Illustrative) Note: These values are examples from DFT calculations on various phenothiazine derivatives and are intended to be illustrative for this compound.

Compound SystemEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Oxygen-free Phenothiazine Derivative acs.org-5.10-2.352.75
Oxygen-functionalized Phenothiazine acs.org-5.68-2.583.10
Benzothiazole Derivative researchgate.net-6.21-1.754.46

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the constant electron density surface, revealing which parts of the molecule are electron-rich (negative potential, attractive to electrophiles) and which are electron-poor (positive potential, attractive to nucleophiles). uni-muenchen.deresearchgate.net The color scheme typically uses red for the most negative regions and blue for the most positive regions, with other colors representing intermediate values. uni-muenchen.depreprints.org

For a phenothiazine derivative like this compound, the MEP map is expected to show regions of high negative potential (red) around the electronegative nitrogen and sulfur atoms of the central thiazine (B8601807) ring. researchgate.net These sites represent the most likely areas for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (N10-H) and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue), indicating them as sites for potential nucleophilic interaction. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, hydrogen bonding, and predicting the reactivity of the molecule. nih.gov

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-covalent interactions within and between molecules. jussieu.frwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental in areas like supramolecular chemistry and drug design. researchgate.netnih.gov The NCI index is based on the electron density (ρ) and its derivative, the reduced density gradient (s). jussieu.frwikipedia.org

The analysis generates 3D isosurfaces that represent the non-covalent interactions. The color of these surfaces indicates the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces depict weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.defaccts.de This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the stability arising from electron delocalization. grafiati.com

A key part of NBO analysis is the second-order perturbation theory analysis, which evaluates the energetic stabilization resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. dergipark.org.tr A larger stabilization energy (E(2)) indicates a more significant interaction. For this compound, NBO analysis would likely show significant delocalization within the aromatic rings and charge transfer interactions involving the lone pairs on the nitrogen and sulfur atoms with the anti-bonding orbitals (π*) of the phenyl rings, which stabilizes the molecule. grafiati.comdergipark.org.tr

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for a Phenothiazine-like System Note: This table is a hypothetical representation of NBO analysis results to illustrate the concept.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C)~5.0Lone Pair -> Anti-bond (Hyperconjugation)
LP (1) Sπ* (C-C)~3.5Lone Pair -> Anti-bond (Hyperconjugation)
π (C-C)π* (C-C)~20.0π -> π* (Intra-ring Delocalization)

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines the concepts of atoms and chemical bonds based on the topological analysis of the electron density (ρ). wikipedia.orguni-rostock.de Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the gradient paths of the electron density. uni-rostock.de

A critical component of AIM analysis is the characterization of Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. researchgate.net

Covalent bonds are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density at the BCP. researchgate.net

For this compound, AIM analysis would be used to precisely characterize the covalent bonds within the rings and the propyl chain, as well as to identify and quantify any weak intramolecular non-covalent interactions, such as potential H-bonds or van der Waals contacts. researchgate.netresearchgate.netbas.bg

Reorganization Energy Calculations

Reorganization energy (λ) is a critical parameter in determining the charge transfer rate in organic materials. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energy values are desirable for efficient charge transport. The total reorganization energy is the sum of the inner-sphere (λ_i) and outer-sphere (λ_o) contributions. DFT calculations are commonly used to estimate these values.

Table 1: Representative Reorganization Energies for Phenothiazine-Based Dyes

Dye IDHole Reorganization Energy (λ+) (eV)Electron Reorganization Energy (λ-) (eV)Total Reorganization Energy (λ) (eV)
PBPD-6Data not availableData not available0.529
PBPD-5Data not availableData not available0.548
PBPD-3Data not availableData not available0.550
PBPD-4Data not availableData not available0.584
PBPD-2Data not availableData not available0.616
PTPD-3Data not availableData not available0.625
PTPD-4Data not availableData not available0.666
PTPD-1Data not availableData not available0.705
PTPD-6Data not availableData not available0.775
PTPD-2Data not availableData not available0.808
PTPD-5Data not availableData not available0.811

This table presents calculated total reorganization energies for a series of phenothiazine-based dyes, illustrating the impact of structural modifications. ajchem-a.com Specific values for hole and electron reorganization energies for these particular dyes were not provided in the source.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic absorption spectra and other optical properties of molecules. acs.orgresearchgate.netemerald.com For phenothiazine derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as π-π* and intramolecular charge transfer (ICT) transitions. emerald.com

The optical properties of phenothiazine compounds are closely linked to their molecular structure. emerald.commdpi.com The electron-rich nature of the phenothiazine core, with its sulfur and nitrogen heteroatoms, contributes to its strong electron-donating character and often leads to absorption in the UV-visible region. researchgate.net The position and nature of substituents can significantly tune these properties. For example, the introduction of a propyl group at the 2-position in this compound is expected to cause a red shift in the absorption spectrum compared to the unsubstituted phenothiazine, due to its electron-donating effect. researchgate.net

Computational studies on various phenothiazine derivatives have demonstrated good agreement between TD-DFT calculated absorption spectra and experimental results. emerald.comacs.org These studies are crucial for understanding the photophysical behavior of these compounds and for designing new materials with tailored optical properties for applications such as dye-sensitized solar cells and photoinitiators. emerald.comrsc.orgacs.org

Table 2: Calculated Optical Properties of a Phenothiazine-Based Dye in Different Solvents

SolventCalculated λ_max (nm)
Chloroform563
Ethanol558
Acetonitrile557
DMF565

This table shows the calculated maximum absorption wavelength (λ_max) for a phenothiazine-based dye in various solvents, as determined by TD-DFT calculations. emerald.com The solvatochromic effect, or the shift in absorption due to solvent polarity, is evident.

Conformational Analysis and Dynamics

The biological and material properties of phenothiazine derivatives are intrinsically linked to their three-dimensional structure and flexibility. nih.govrsc.org Computational methods are invaluable for exploring the conformational landscape of these molecules.

Energy Landscapes of Propyl Chain Rotamers

The propyl group attached to the phenothiazine core in this compound can adopt various rotational conformations, or rotamers. Each rotamer corresponds to a specific energy state, and the collection of these states and the energy barriers between them defines the energy landscape. libretexts.org The relative energies of these rotamers determine their population at a given temperature. Generally, staggered conformations are more stable than eclipsed conformations due to reduced steric hindrance. libretexts.org The interaction between the propyl chain and the phenothiazine ring system will further influence the stability of different rotamers. While specific studies on the propyl chain rotamers of this compound are not prevalent, general principles of conformational analysis suggest that the most stable conformations will minimize steric interactions between the propyl group and the tricyclic ring. libretexts.org

Influence of Substituents on Ring Puckering and Flexibility

The phenothiazine ring itself is not planar but adopts a characteristic "butterfly" conformation. acs.orgrsc.org The degree of this puckering, often described by a dihedral angle, is influenced by the substituents on the ring and at the nitrogen atom. rsc.org The presence of a propyl group at the 2-position can affect the local electronic and steric environment, which in turn can modulate the ring's flexibility and the equilibrium between different puckered conformations. researchgate.netbrieflands.com

In Silico Design and Virtual Screening Methodologies

Computational approaches have become indispensable tools for the rational design and discovery of new phenothiazine derivatives with desired properties. rsc.orgnih.govnih.gov

Rational Design of Phenothiazine Derivatives

Rational design involves the targeted modification of a lead compound, such as this compound, to enhance specific properties. rsc.orgnih.gov This process often begins with establishing a structure-activity relationship (SAR) or structure-property relationship (SPR). By systematically altering substituents and evaluating the resulting changes in properties through computational modeling, researchers can identify promising new molecular architectures. mdpi.comrsc.org

For example, in the design of new photoinitiators, phenothiazine derivatives were computationally designed to have strong light absorption at specific wavelengths. rsc.org Similarly, for applications in organic solar cells, phenothiazine-based materials have been designed to optimize their electronic energy levels and charge transport properties. mdpi.com The design process often involves a feedback loop between computational prediction and experimental validation. rsc.orgnih.gov

Table 3: Examples of In Silico Design Strategies for Phenothiazine Derivatives

Design GoalComputational ApproachKey Properties OptimizedReference
PhotoinitiatorsMolecular ModelingLight absorption at 405 nm rsc.org
Organic Solar CellsDFT and TD-DFTEnergy gap, planarity, charge transfer mdpi.com
5HT6R AntagonistsMolecular Docking, ADMET ScreeningGlide score, binding free energy nih.gov
Trypanothione Reductase InhibitorsVirtual Screening, Molecular DockingBinding energy, interaction profiles digitellinc.com

This table summarizes various in silico design strategies that have been applied to phenothiazine derivatives for different applications, highlighting the computational methods used and the properties that were targeted for optimization.

Quantitative Structure-Activity Relationship (QSAR) for Non-Clinical Properties

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. spu.edu.sywikipedia.org In the context of this compound and its analogs, QSAR studies are instrumental in predicting non-clinical properties, thereby guiding the design of new derivatives with enhanced efficacy for various therapeutic and industrial applications. wisdomlib.orgnih.gov These models correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with activities such as enzyme inhibition, cytotoxicity, and antioxidant potential. researchgate.netresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity within a series of compounds are dependent on the changes in their molecular features. ubbcluj.ro By developing robust and validated QSAR models, researchers can screen virtual libraries of compounds, prioritize synthesis efforts for the most promising candidates, and gain insights into the mechanism of action. spu.edu.synih.gov For phenothiazine derivatives, QSAR models have been successfully developed to predict a range of non-clinical properties.

Enzyme Inhibition Studies

Phenothiazine derivatives have been investigated as inhibitors of various enzymes. A significant area of study involves their potential as Butyrylcholinesterase (BuChE) inhibitors, which is relevant for the management of Alzheimer's disease. nih.gov Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on a series of phenothiazine derivatives. nih.gov

In one study, a training set of 56 molecules and a test set of 24 molecules were used to develop predictive models. The resulting CoMFA and CoMSIA models demonstrated good predictive ability, which is crucial for designing new, potent, and specific BuChE inhibitors. nih.gov The 3D contour maps generated from these models provide a visual representation of how different structural modifications on the phenothiazine scaffold affect inhibitory activity, offering a guide for rational drug design. nih.gov

ModelCross-validated Coefficient (Q²)Predictive Coefficient (r² predictive)No. of Molecules (Training Set)No. of Molecules (Test Set)
CoMFA 0.71250.75875624
CoMSIA 0.70930.77375624
Data sourced from a 3D-QSAR study on phenothiazine derivatives as BuChE inhibitors. nih.gov

Cytotoxicity and Anticancer Activity

The cytotoxic potential of phenothiazine derivatives against various cancer cell lines has been a subject of extensive QSAR analysis. These studies aim to identify the key molecular features that contribute to cytotoxicity and the modulation of Multi-Drug Resistance (MDR). researchgate.net

A QSAR study on 18 phenothiazine compounds as MDR modulators used multiple linear regression (MLR) to establish a relationship between molecular descriptors and cytotoxicity. The resulting model suggested that a combination of electronic (Energy of the Lowest Unoccupied Molecular Orbital, ELUMO), lipophilic (Log P), and steric (Molar Refractivity, MR; Molecular Volume, MV; Molecular Weight, MW) descriptors could effectively predict the anti-MDR activity. researchgate.net The high correlation coefficient (r = 0.971) and the model's predictive power, confirmed through cross-validation, indicate its utility in forecasting the cytotoxic efficacy of new phenothiazine derivatives. researchgate.net

QSAR Model for Cytotoxicity (log 1/A) log(1/A) = -3.823 + 6.739E_LUMO - 0.383logP + 0.121HE - 0.059MR + 0.007MV + 0.008MW researchgate.net

ParameterValueDescription
n 18Number of compounds in the study
r 0.971Correlation coefficient
s 0.1Standard deviation
F 29.900F-test value
Statistical data for the MLR-derived QSAR model for anti-MDR activity of phenothiazines. researchgate.net

Furthermore, QSAR studies on 1,8-diazaphenothiazines, a class of modified phenothiazines, have revealed correlations between lipophilicity and anticancer activity. mdpi.com

Antimicrobial and Antioxidant Properties

QSAR methodologies have also been applied to design and predict the antitubercular activity of phenothiazine derivatives. wisdomlib.org Both 2D and 3D QSAR models have been developed, highlighting the importance of various physicochemical descriptors in determining the biological activity against Mycobacterium tuberculosis. wisdomlib.org These predictive models have been used to design new compounds with potentially enhanced efficacy. wisdomlib.org

In the realm of antioxidant activity, QSAR has been employed to understand the structural requirements for inhibiting lipid peroxidation. Studies have shown that the parent phenothiazine nucleus itself has good inhibitory action. nih.gov A QSAR model was developed for 26 phenothiazine compounds to represent their antioxidant activity, demonstrating that specific substitutions on the phenothiazine core could dramatically increase potency—in some cases by up to 1,000 times more than standard antioxidants like Trolox. nih.gov

Physicochemical Properties

QSAR models are also valuable for predicting fundamental physicochemical properties like lipophilicity (logP). A study involving a set of 30 phenothiazines used topological indices and quantum mechanical descriptors to model logP values. ubbcluj.ro Such models are important because lipophilicity is a critical parameter that influences the passive transport of a molecule across cell membranes. ubbcluj.ro

Electrochemical Properties and Redox Mechanisms of 2 Propyl 10h Phenothiazine Derivatives

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox properties of phenothiazine (B1677639) derivatives. CV studies reveal that these compounds typically undergo two successive and reversible one-electron oxidations. rsc.orgacs.orgrsc.org The first oxidation generates a stable radical cation, and the second, a dication. rsc.orgacs.org The shape and characteristics of the cyclic voltammograms, such as peak potentials and current ratios, provide critical information about the oxidation potentials, reversibility of the electron transfer process, and stability of the generated species. uky.edu For example, CV analysis of various 2,10-disubstituted phenothiazines on a glassy carbon electrode has been used to determine their oxidation potentials in different buffer systems. researchgate.netresearchgate.net Chronoamperometry experiments further complement these studies by providing insights into the kinetics of the electrochemical reactions. researchgate.net

Phenothiazine derivatives are characterized by their low oxidation potentials. rsc.org The core structure can be oxidized in two distinct, single-electron steps. rsc.orgresearchgate.net The first oxidation potential (Eox1) corresponds to the formation of the radical cation (PTZ•+), while the second oxidation potential (Eox2) relates to the formation of the dication (PTZ²+). acs.orguky.edu These potentials are highly influenced by the nature and position of substituents on the phenothiazine ring. nih.govnih.gov

Electron-donating groups, such as methoxy (B1213986) or alkyl groups, tend to lower the oxidation potentials, making the molecule easier to oxidize. For instance, introducing dimethoxy groups to a phenothiazine polymer backbone lowers the first and second oxidation potentials significantly compared to the unsubstituted polymer. acs.orgchemrxiv.org Conversely, electron-withdrawing groups increase the oxidation potentials. nih.gov The reversibility of these oxidation processes is a key feature. Many N-substituted phenothiazines exhibit fully reversible one-electron redox processes, which is crucial for applications like rechargeable batteries. rsc.orguky.edu However, the stability of the dication, and thus the reversibility of the second oxidation, is more sensitive to the molecular structure. uky.educhemrxiv.org

Table 1: Half-wave Potentials for the Two Reversible One-Electron Oxidations of Selected Phenothiazine Derivatives Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

CompoundE₁/₂ (0/•+) (V vs Fc/Fc⁺)E₁/₂ (•+/2+) (V vs Fc/Fc⁺)Source
N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT)-- uky.edu
N-ethylphenothiazine (EPT)-- uky.edu
Polymer (PSPT)0.260.96 acs.org
Polymer (PSDMPT) with methoxy groups0.110.72 acs.org
N-p-fluorophenyl-BBTT (Isomer 5)0.210.68 rsc.org
N-p-fluorophenyl-BBTT (Isomer 6)0.050.72 rsc.org
N-p-fluorophenyl-BBTT (Isomer 7)0.010.75 rsc.org

The electrochemical oxidation of phenothiazines proceeds via a two-step mono-electron transfer mechanism. nih.gov The initial one-electron oxidation of the neutral phenothiazine molecule (PTZ) results in the formation of a deeply colored and generally stable radical cation (PTZ•+). mdpi.comresearchgate.netnih.gov This species is an open-shell radical, and its formation can be observed by a color change in the solution, often to pink or a related hue, corresponding to new absorption bands in the visible spectrum. mdpi.commdpi.com

A second one-electron oxidation can then convert the radical cation into a dication (PTZ²+). rsc.orgnih.gov The stability of these oxidized species is a critical factor. The radical cations of many phenothiazine derivatives are notably stable, particularly when substituted at the nitrogen atom, and can persist in solution for extended periods. mdpi.comresearchgate.net However, the dication is often less stable and its formation can be irreversible, leading to decomposition unless stabilized by appropriate substituents. uky.edu Electron-donating groups, such as methoxy substituents at the 3 and 7 positions, have been shown to effectively stabilize the dicationic state, enabling a reversible second oxidation process. acs.orguky.educhemrxiv.org The stability of these radical cations is influenced by both the molecular structure and the surrounding environment, including the solvent and pH. nih.gov

The term "phenazathionium cation" is used to describe the radical cation formed during the first one-electron oxidation of the phenothiazine ring. google.com Its formation is the initial and fundamental step in the redox chemistry of these compounds. Upon applying a sufficient oxidation potential, the phenothiazine molecule loses one electron, yielding the corresponding phenazathionium cation. This process is electrochemically reversible for many derivatives. The generation of this radical cation is responsible for the electrochromic properties observed in some phenothiazine compounds, where a clear color change occurs upon electrochemical doping. gncl.cn

Electrochemical Stability and Lifetime Studies

The electrochemical stability of phenothiazine derivatives, particularly their oxidized forms, is paramount for their practical application in devices like non-aqueous organic redox flow batteries (NAORFBs). chemrxiv.orgchemrxiv.org The lifetime of the radical cations determines the cycling performance and longevity of such devices. Molecular engineering plays a key role in enhancing this stability. chemrxiv.orgchemrxiv.org

Strategies to improve electrochemical stability include modifications to the core phenothiazine structure, such as introducing alkyl or alkoxy groups at the nitrogen atom and at the 3 and 7 positions. chemrxiv.orgchemrxiv.org These substitutions can significantly improve the solubility and stability of both the neutral molecule and its radical cation. chemrxiv.orgchemrxiv.org For example, certain N-substituted derivatives have demonstrated remarkable stability, showing undetectable capacity fade after 100 deep charge/discharge cycles in flow cell experiments. uky.edu Functionalizing phenothiazine with an ionic liquid group has also been shown to improve chemical stability on electrode surfaces, preventing side reactions and enhancing electrochemical performance. acs.org The choice of counter-anions and control of environmental factors like moisture are also important for ensuring the stability of the radical species. chemrxiv.org

Electron Transfer Mechanisms in Phenothiazine Systems

The electron transfer in phenothiazine systems is characterized by a two-step process involving the sequential removal of two electrons. researchgate.netnih.gov The first electron transfer from the neutral molecule forms a radical cation, and the second transfer from the radical cation yields a dication. rsc.orgnih.gov This mechanism has been confirmed through various spectroscopic and electrochemical methods. nih.gov The energetics of these electron transfer reactions can be determined from electrochemical data and are crucial for understanding the behavior of phenothiazine-based systems, such as donor-chromophore complexes where phenothiazine acts as an electron donor. acs.org The process is generally a single-electron transfer without an accompanying proton transfer, as evidenced by the minimal shift in peak potentials with varying pH in acidic media. researchgate.net

The sulfur (S) and nitrogen (N) heteroatoms are central to the redox activity of the phenothiazine molecule. rsc.org The oxidation process involves the removal of electrons primarily from the p-orbitals of these two atoms. nih.gov The highest occupied molecular orbital (HOMO) of phenothiazine has significant contributions from the lone pairs of both nitrogen and sulfur, making this region the site of the initial oxidation. nih.govopenmedicinalchemistryjournal.com

Spectroscopic and theoretical studies have shown that the first electron is removed from a p-orbital delocalized across both the nitrogen and sulfur atoms. nih.gov The second electron transfer is also associated with the heteroatoms, resulting in the dication. nih.gov This successive removal of electrons from the N and S atoms induces a significant conformational change in the molecule. The neutral phenothiazine molecule has a non-planar, bent "butterfly" conformation. Upon oxidation to the radical cation and subsequently the dication, the structure flattens to a more planar configuration. nih.govnih.gov This planarization enhances the delocalization of the positive charge across the aromatic system, contributing to the stability of the oxidized species. nih.gov Therefore, the unique structural and electronic contributions of the sulfur and nitrogen atoms are fundamental to the characteristic electrochemical behavior of phenothiazine derivatives.

Influence of Alkyl and Other Substituents on Redox Potentials

The redox potentials of phenothiazine derivatives are highly sensitive to the nature and position of substituents on the aromatic rings and the nitrogen atom. These substituents can alter the electronic and steric environment of the molecule, thereby tuning its electrochemical characteristics.

The introduction of electron-donating groups, such as alkyl or alkoxy groups, on the nitrogen atom of the phenothiazine core has been shown to enhance both solubility and electrochemical stability. While monosubstituted phenothiazines often exhibit a relatively low oxidation potential, further modification by introducing substituents at the 3 and 7 positions can lead to a notable increase in the stable oxidation potential. chemrxiv.org For instance, the oxidation potential of 2-aminophenothiazine is lower (0.38 V vs Ag/AgCl) than that of the parent phenothiazine molecule (0.69 V vs Ag/AgCl), demonstrating the effect of an amino substituent at the 2-position. nih.gov

Recent research has highlighted that the incorporation of primary or secondary alkyl substituents at the 3- and/or 7-positions of the phenothiazine scaffold can greatly enhance its radical-trapping antioxidant capabilities at elevated temperatures. nih.govacs.org This enhancement is attributed to hydrogen atom transfer from the benzylic carbon of these alkyl groups in the aminyl radical intermediate formed during oxidation. nih.govacs.org

The following table summarizes the influence of various substituents on the oxidation potential of the phenothiazine core based on available data for different derivatives.

Compound/SubstituentPosition of SubstituentEffect on Oxidation PotentialReference
2-amino2Lower than parent phenothiazine nih.gov
Alkyl/AlkoxyN-atomImproved electrochemical stability chemrxiv.org
-3 and 7Increased stable oxidation potential chemrxiv.org
1° or 2° alkyl3 and/or 7Enhanced radical-trapping nih.govacs.org
-1 and 9 (ortho to N)Augments ionization potential due to steric strain uky.edu

Electropolymerization and Polymer Film Characterization

Phenothiazine derivatives can be electropolymerized to form thin, electroactive polymer films on electrode surfaces. nih.govacs.org This process typically involves the repeated cycling of the potential of an electrode in a solution containing the monomer. The resulting polymer films possess interesting electrochemical and optical properties, making them suitable for applications such as electrochromic devices, sensors, and battery materials. nih.govgncl.cnnih.gov The electropolymerization of N-phenylaminophenothiazine, for example, can be achieved by scanning the potential between -0.1 and 1.0 V. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species. In the context of phenothiazine electrochemistry, ESR is instrumental in identifying the formation of phenothiazine radical cations, which are key intermediates in the oxidation and electropolymerization processes. nih.govoup.comnih.govscispace.com

When a phenothiazine derivative undergoes a one-electron oxidation, it forms a radical cation. ESR spectroscopy can detect this paramagnetic species and provide information about its electronic structure and environment. The ESR spectra of phenothiazine cation radicals have been extensively studied, providing insights into the distribution of the unpaired electron within the molecule. scispace.comscispace.com Studies have shown that various substituted phenothiazine derivatives produce detectable radical signals under oxidizing conditions, which can be correlated with their chemical reactivity and potential biological activity. nih.gov

Electrochemical Quartz Crystal Microbalance (EQCM) Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that can monitor mass changes at an electrode surface in real-time during an electrochemical process. In the study of phenothiazine electropolymerization, EQCM provides valuable information about the growth of the polymer film and the movement of ions into and out of the film during redox cycling. nsf.gov

During the oxidative electropolymerization of a phenothiazine derivative, the mass of the electrode increases as the polymer film is deposited. EQCM can precisely measure this mass change, allowing for the quantification of the polymerization process. Once the polymer film is formed, EQCM can be used to study the ion flux during its redox switching. As the polymer is oxidized, counter-anions from the electrolyte solution move into the film to maintain charge neutrality, resulting in an increase in mass. nsf.gov Conversely, during reduction, these anions are expelled, leading to a decrease in mass. By correlating the mass change with the charge passed, EQCM can be used to determine the number of electrons exchanged per monomer unit in the polymer. nsf.gov This technique has been instrumental in elucidating the redox mechanisms of phenothiazine-based polymers. nsf.gov

Chemical Reactivity and Mechanistic Pathways of 2 Propyl 10h Phenothiazine

Reactions at the Sulfur Atom (Oxidation, S-Alkylation)

The sulfur atom in the central thiazine (B8601807) ring of 2-Propyl-10H-phenothiazine is a key site for chemical modification, primarily through oxidation and alkylation reactions.

Oxidation: The sulfur atom in the phenothiazine (B1677639) nucleus is susceptible to oxidation, a reaction of significant interest due to its relevance in the metabolism of phenothiazine-based drugs. The thioether can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This process can be achieved using various oxidizing agents, including hydrogen peroxide in glacial acetic acid or through electrochemical methods. researchgate.netnih.gov

The oxidation proceeds in a stepwise manner. A one-electron oxidation of the phenothiazine ring system initially forms a radical cation. nih.gov Subsequent reaction with an oxygen source leads to the formation of the sulfoxide, this compound-5-oxide. Further oxidation under more stringent conditions yields the sulfone, this compound-5,5-dioxide. nih.gov The electron-donating nature of the 2-propyl group is expected to increase the electron density on the phenothiazine ring system, potentially making the sulfur atom more susceptible to oxidation compared to the unsubstituted phenothiazine.

S-Alkylation: While less common than N-alkylation, the sulfur atom of the phenothiazine ring can, in principle, act as a nucleophile and undergo S-alkylation. However, the reactivity of the nitrogen atom at the 10-position is generally higher, making selective S-alkylation challenging. Reactions at the sulfur atom are more likely to occur after the nitrogen has been functionalized, or under specific reaction conditions that favor sulfur's nucleophilicity.

Table 1: Oxidation Products of this compound

Product Name Chemical Formula Molar Mass (g/mol)
This compound-5-oxide C₁₅H₁₅NOS 257.35
This compound-5,5-dioxide C₁₅H₁₅NO₂S 273.35

Reactions at the Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization due to its nucleophilic character. N-alkylation and N-acylation are fundamental reactions for the synthesis of a wide array of phenothiazine derivatives. nih.gov

N-Alkylation: The hydrogen atom on the nitrogen of this compound can be readily substituted with an alkyl group. This reaction is typically carried out by treating the phenothiazine with an alkyl halide in the presence of a base. Common bases used include sodium hydride (NaH), which deprotonates the nitrogen to form a more nucleophilic sodium salt of the phenothiazine. nih.gov The resulting anion then undergoes nucleophilic substitution with the alkyl halide. A variety of alkylating agents can be employed, including simple alkyl halides and more complex functionalized chains, to introduce desired side chains at the N-10 position. wikipedia.orgchemsrc.com

N-Acylation: Similar to N-alkylation, N-acylation involves the substitution of the N-H proton with an acyl group. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640). researchgate.net The reaction often proceeds in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a useful strategy for introducing carbonyl functionalities and for protecting the nitrogen atom during subsequent reactions on the aromatic rings. wikipedia.org

Table 2: Reagents for N-Substitution of this compound

Reaction Type Reagent Product Type
N-Alkylation Alkyl halide (e.g., R-Br, R-Cl) 10-Alkyl-2-propyl-10H-phenothiazine
N-Acylation Acyl chloride (e.g., R-COCl) 10-Acyl-2-propyl-10H-phenothiazine

Electrophilic Aromatic Substitution on the Phenothiazine Ring System

The benzene (B151609) rings of the phenothiazine nucleus are electron-rich and readily undergo electrophilic aromatic substitution reactions. wikipedia.org The regioselectivity of these substitutions is directed by the activating effects of both the sulfur and nitrogen atoms, as well as the substituent already present on the ring.

In the case of this compound, the existing propyl group at the C-2 position, along with the heteroatoms of the central ring, will influence the position of further substitution. The nitrogen and sulfur atoms direct electrophilic attack to the ortho and para positions. The 2-propyl group is an ortho-, para-directing group. Therefore, incoming electrophiles are expected to preferentially attack the C-4 and C-8 positions.

Common electrophilic aromatic substitution reactions for phenothiazines include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation: Introduction of an acyl group (R-CO-). researchgate.net

Friedel-Crafts Alkylation: Introduction of an alkyl group. google.com

The mechanism of these reactions involves the initial attack of an electrophile on the electron-rich aromatic ring to form a cationic intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Cycloaddition Reactions and Heterocyclic Ring Formation

The phenothiazine scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. While classic cycloaddition reactions directly involving the aromatic rings are not typical under normal conditions, the functional groups introduced through other reactions can be utilized to build additional heterocyclic rings. For instance, functionalization of the phenothiazine ring with appropriate groups can be a precursor for intramolecular cyclization reactions, leading to the formation of fused ring systems. The development of phenothiazine hybrids with other heterocyclic moieties, such as thiazoles, has been reported as a strategy to create compounds with novel properties. nih.gov

Influence of 2-Propyl Group on Reaction Selectivity and Yield

The 2-propyl group exerts a significant influence on the reactivity of the phenothiazine ring system through both electronic and steric effects.

Electronic Effects: The propyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the aromatic ring to which it is attached, making the ring more nucleophilic and thus more reactive towards electrophiles. This activating effect can lead to higher reaction rates and yields in electrophilic aromatic substitution reactions compared to unsubstituted phenothiazine.

Steric Effects: The steric bulk of the propyl group can hinder the approach of reactants to the positions ortho to it (C-1 and C-3). This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less hindered positions. For example, in electrophilic aromatic substitution, while the propyl group is ortho-, para-directing, attack at the C-4 and C-8 positions would be sterically less hindered than at the C-3 position.

Influence on N-Alkylation and N-Acylation: The electronic effect of the 2-propyl group, being relatively distant from the N-10 position, is likely to have a minor influence on the rates of N-alkylation and N-acylation. The primary determinants of reactivity at the nitrogen atom are the nucleophilicity of the nitrogen itself and the reaction conditions employed. mdpi.com

Future Directions and Unexplored Avenues in 2 Propyl 10h Phenothiazine Research

Development of Novel Synthetic Pathways

While the synthesis of many phenothiazine (B1677639) derivatives is well-established, developing novel, efficient, and scalable pathways specifically for 2-alkylated phenothiazines like 2-Propyl-10H-phenothiazine is a primary research goal.

A promising route for preparing 2-substituted phenothiazines involves the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide. google.com A patented process details refluxing this precursor in the presence of a basic condensing agent (like potassium carbonate) and an aprotic solvent. google.com For the synthesis of this compound, this would involve a multi-step process starting with a 4-propyl substituted benzenethiol.

Plausible Synthetic Pathway for this compound:

  • Reaction of the zinc salt of 2-amino-4-propyl-benzenethiol with 2-nitrochlorobenzene to yield 2-amino-4-propyl-2'-nitrodiphenylsulfide. google.com
  • Acylation of the amino group (e.g., with formic acid) to produce 2-formamido-4-propyl-2'-nitrodiphenylsulfide. google.com
  • Cyclization of this intermediate by refluxing with a base like potassium carbonate in a solvent such as N,N-dimethylformamide. google.com
  • Subsequent hydrolysis of the acyl group at the N10 position to yield the final this compound. google.com
  • Other historical methods, such as the thionation of 3-propyl-diphenylamine, are generally less favored due to the formation of difficult-to-separate isomeric mixtures, including the 4-propyl isomer. google.com Future research could focus on developing regioselective catalytic methods, perhaps using transition metal catalysts, to directly install an alkyl group at the 2-position of the phenothiazine core, which would represent a significant increase in synthetic efficiency.

    Advanced Spectroscopic and Computational Integration

    Detailed characterization of this compound is essential for its future application. A combined approach using advanced spectroscopy and computational modeling will be crucial for elucidating its structure-property relationships. While specific experimental data for this compound is scarce, predictions can be made based on related structures. nist.govnih.govresearchgate.net

    Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights. nih.gov Studies on similar molecules like 2-(trifluoromethyl)phenothiazine (B42385) derivatives have successfully used DFT to calculate thermochemical parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are critical for understanding antioxidant activity. nih.gov Similar computational experiments on this compound would allow for the prediction of its molecular geometry, electronic properties (HOMO/LUMO energy levels), and reactivity.

    Table 1: Predicted Spectroscopic and Computational Data for this compound

    PropertyPredicted CharacteristicBasis for Prediction
    ¹H NMR Signals for propyl group (triplet ~0.9-1.0 ppm, multiplet ~1.6-1.7 ppm, triplet ~2.5-2.6 ppm); complex multiplet pattern for aromatic protons (~6.7-7.2 ppm); broad singlet for N-H proton (~8.5 ppm).Standard chemical shifts for alkyl chains and known shifts for the phenothiazine core. spectrabase.com
    ¹³C NMR Signals for propyl carbons (~14, 24, 38 ppm); signals for aromatic carbons (~115-145 ppm), with the C2 signal shifted due to substitution.Standard chemical shifts and data from related substituted phenothiazines. google.com
    UV-Vis Absorption Absorption bands around 255 nm and 320 nm in solvents like acetonitrile. The propyl group is expected to cause a minor red shift (bathochromic shift) compared to the parent phenothiazine.Data from 10H-phenothiazine and 2-aminophenothiazine. researchgate.netnih.gov Alkyl groups are weak auxochromes.
    DFT Computations Prediction of a non-planar "butterfly" structure; calculation of HOMO/LUMO energies to determine electronic band gap and redox potentials; calculation of BDE for the N-H bond to predict antioxidant capacity. nih.govEstablished use of DFT for analyzing phenothiazine derivatives, providing reliable predictions of geometry and electronic properties. nih.govmdpi.comresearchgate.net

    Expansion into Hybrid Material Systems

    Phenothiazine derivatives are highly promising for applications in organic electronics, such as in redox flow batteries and organic light-emitting diodes (OLEDs), due to their stable redox chemistry. chemrxiv.orgnih.gov Research into incorporating this compound into polymers and other hybrid materials is a significant unexplored avenue.

    The introduction of an alkyl group like propyl at the 2-position is expected to enhance the solubility of the phenothiazine unit in common organic solvents used in polymer synthesis. chemrxiv.org This is a critical advantage for creating processable redox-active polymers. A potential research direction is the synthesis of polymers with 2-propylphenothiazine as a pendant group. This could be achieved by first functionalizing the nitrogen at the 10-position with a polymerizable group (e.g., a vinyl or acrylic moiety) and then proceeding with polymerization.

    These resulting polymers could serve as cathode-active materials in non-aqueous organic redox flow batteries. chemrxiv.org The electron-donating nature of the propyl group could help tune the redox potential of the material, a key parameter for battery performance.

    Deeper Mechanistic Understanding of Redox Chemistry

    The core of phenothiazine's utility in electronic applications lies in its redox behavior, typically involving a reversible one-electron oxidation to a stable cation radical. acs.orgcdnsciencepub.com The substituents on the phenothiazine ring play a crucial role in modulating this property.

    Electron-donating groups are known to lower the oxidation potential, making the molecule easier to oxidize. For instance, 2-aminophenothiazine has a significantly lower oxidation potential (0.38 V vs Ag/AgCl) than the unsubstituted parent compound (0.69 V vs Ag/AgCl). researchgate.net The propyl group at the C2 position, being a weak electron-donating group through an inductive effect, is expected to similarly lower the oxidation potential of the phenothiazine core. This would also enhance the stability of the resulting cation radical. A deeper mechanistic study using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy would be invaluable. nih.gov

    Table 2: Comparison of Known and Expected Redox Potentials

    CompoundSubstituent at C2Known/Expected First Oxidation Potential (E₁/₂)Key Effect of SubstituentReference/Justification
    10H-Phenothiazine-H~0.69 V (vs. Ag/AgCl)Baseline researchgate.net
    2-Aminophenothiazine-NH₂~0.38 V (vs. Ag/AgCl)Strong electron-donating; lowers potential researchgate.net
    This compound-CH₂CH₂CH₃Expected < 0.69 V Weak electron-donating; predicted to lower potentialExtrapolation based on electronic effects of alkyl groups.

    Unlocking the second oxidation process (to a dication) within a stable potential window is another frontier. Donor substitution has been shown to make this second redox process more accessible and reversible, which could double the charge storage capacity in battery applications. acs.org Investigating this phenomenon for this compound is a compelling future task.

    Exploration of New Non-Pharmacological Applications

    Beyond electronics, the inherent chemical properties of phenothiazines lend themselves to various industrial applications where this compound could offer distinct advantages.

    Industrial Antioxidants: Phenothiazines are effective antioxidants for materials like polymers and lubricants. mdpi.com They function by donating the hydrogen from the N-H group to terminate radical chain reactions. The resulting phenothiazinyl radical is highly stable. The electron-donating 2-propyl group could further stabilize this radical, potentially enhancing the compound's antioxidant efficacy. Furthermore, the propyl group would increase its solubility and compatibility with hydrocarbon-based lubricants and polymers.

    Corrosion Inhibitors: Phenothiazine derivatives have been explored as corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface to form a protective barrier. The increased lipophilicity and surface area of this compound could lead to a more robust and hydrophobic protective film, improving inhibition efficiency.

    Polymerization Inhibitors: Phenothiazine itself is used as an in-process inhibitor during the purification of acrylic acid. The 2-propyl derivative could offer tailored solubility or performance characteristics for specific monomer systems.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-Propyl-10H-phenothiazine?

    • Methodological Answer :

    • Core Synthesis : The phenothiazine backbone is typically synthesized via cyclization of diphenylamine with sulfur under controlled thermal conditions (180–200°C) .

    • Propylation : The 2-propyl group is introduced via Friedel-Crafts alkylation using propyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

    • Purification : Recrystallization in ethanol or ethyl acetate yields pure product (purity >98%, confirmed by HPLC) .

      • Data Table :
    StepReagents/ConditionsYield (%)Purity (%)Reference
    CyclizationDiphenylamine, S₈, 200°C, 6h7595
    PropylationPropyl chloride, AlCl₃, DCM, 0°C→RT6298

    Q. How is the molecular structure of this compound characterized?

    • Methodological Answer :

    • X-ray Crystallography : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL-2018 . Key parameters: Triclinic space group P1P1, Z=2Z = 2, Rint<0.05R_{\text{int}} < 0.05.

    • Spectroscopy :

    • ¹H/¹³C NMR : Aromatic protons at δ 6.8–7.2 ppm; propyl CH₂ at δ 1.2–1.6 ppm .

    • FT-IR : C–S stretch at 680 cm⁻¹; N–H bend at 1550 cm⁻¹ .

      • Data Table :
    TechniqueKey Peaks/ParametersReference
    X-raya=8.189A˚,α=81.63a = 8.189 \, \text{Å}, \, \alpha = 81.63^\circ
    ¹H NMRδ 7.1 (d, J=8 Hz, 2H, aromatic)

    Q. What pharmacological mechanisms are associated with this compound derivatives?

    • Methodological Answer :

    • Dopamine Receptor Antagonism : Competitive binding assays (IC₅₀ = 12 nM for D₂ receptors) using radiolabeled ligands (e.g., [³H]spiperone) .

    • Antimicrobial Activity : MIC values against S. aureus (8 µg/mL) and E. coli (32 µg/mL) via broth microdilution .

      • Data Table :
    ActivityAssayResultReference
    D₂ AntagonismRadioligand bindingIC₅₀ = 12 nM
    AntimicrobialBroth microdilutionMIC = 8 µg/mL (Gram+)

    Advanced Research Questions

    Q. How to design experiments to assess photocatalytic activity in this compound derivatives?

    • Methodological Answer :

    • Oxidative Coupling Reactions : Use visible-light irradiation (λ = 450 nm) with Ru(bpy)₃²⁺ as a sensitizer. Monitor product formation via GC-MS .

    • Quantum Yield Calculation : Φ=Moles productPhotons absorbed\Phi = \frac{\text{Moles product}}{\text{Photons absorbed}}, measured using a calibrated integrating sphere .

      • Key Parameters :
    ConditionValueReference
    Light source450 nm LED, 10 mW/cm²
    Catalyst loading1 mol% Ru(bpy)₃²⁺

    Q. How to resolve contradictions in crystallographic data for phenothiazine derivatives?

    • Methodological Answer :

    • Refinement Strategies : Use SHELXL's TWIN/BASF commands to model twinning (e.g., for Rmerge>0.1R_{\text{merge}} > 0.1) .

    • Validation Tools : Cross-check with PLATON ADDSYM to detect missed symmetry elements .

      • Case Study :
    • For 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, twinning (BASF = 0.32) reduced R1R_1 from 0.12 to 0.06 .

    Q. What methodologies evaluate the antimicrobial efficacy of this compound derivatives?

    • Methodological Answer :

    • Time-Kill Assays : Expose bacterial cultures (10⁶ CFU/mL) to 2× MIC; sample at 0, 2, 4, 6, 24h for viability counts .

    • Biofilm Inhibition : Quantify using crystal violet staining (OD₅₇₀) after 48h incubation .

      • Data Table :
    StrainMIC (µg/mL)Biofilm Inhibition (%)Reference
    S. aureus875
    P. aeruginosa6440

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